4-n-Butoxy-3-chlorobenzoyl chloride 4-n-Butoxy-3-chlorobenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 1443339-85-2
VCID: VC13558294
InChI: InChI=1S/C11H12Cl2O2/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6H2,1H3
SMILES: CCCCOC1=C(C=C(C=C1)C(=O)Cl)Cl
Molecular Formula: C11H12Cl2O2
Molecular Weight: 247.11 g/mol

4-n-Butoxy-3-chlorobenzoyl chloride

CAS No.: 1443339-85-2

Cat. No.: VC13558294

Molecular Formula: C11H12Cl2O2

Molecular Weight: 247.11 g/mol

* For research use only. Not for human or veterinary use.

4-n-Butoxy-3-chlorobenzoyl chloride - 1443339-85-2

Specification

CAS No. 1443339-85-2
Molecular Formula C11H12Cl2O2
Molecular Weight 247.11 g/mol
IUPAC Name 4-butoxy-3-chlorobenzoyl chloride
Standard InChI InChI=1S/C11H12Cl2O2/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6H2,1H3
Standard InChI Key SWZJWRWYNIHQGC-UHFFFAOYSA-N
SMILES CCCCOC1=C(C=C(C=C1)C(=O)Cl)Cl
Canonical SMILES CCCCOC1=C(C=C(C=C1)C(=O)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The molecular structure of 4-n-Butoxy-3-chlorobenzoyl chloride (IUPAC name: 3-chloro-4-(butoxy)benzoyl chloride) consists of a benzene ring with three substituents:

  • A chlorine atom at the 3-position,

  • An n-butoxy group (-O-C₄H₉) at the 4-position,

  • A carbonyl chloride group (-COCl) at the 1-position.

The spatial arrangement of these groups creates a sterically hindered environment, influencing reactivity in substitution and condensation reactions .

Molecular Formula and Weight

  • Molecular Formula: C₁₁H₁₂Cl₂O₂

  • Molecular Weight: 263.12 g/mol (calculated based on atomic masses).

Physical Properties

PropertyValue/Description
AppearanceClear to pale yellow liquid
Density~1.3 g/cm³ (estimated)
Boiling Point250–270°C (extrapolated from analogs)
SolubilityMiscible with polar aprotic solvents (e.g., DMF, THF); reacts violently with water and alcohols.

The compound’s low solubility in water and high reactivity with nucleophiles are attributed to the electron-withdrawing effects of the carbonyl chloride and chlorine substituents .

Synthesis Methods and Reaction Mechanisms

Friedel-Crafts Acylation Followed by Etherification

  • Acylation: Benzoyl chloride undergoes Friedel-Crafts acylation to introduce the carbonyl chloride group.

  • Chlorination: Electrophilic chlorination at the 3-position using FeCl₃ as a catalyst .

  • Etherification: Williamson synthesis to introduce the n-butoxy group at the 4-position via reaction with 1-bromobutane in the presence of a base (e.g., K₂CO₃) .

Reaction Equation:

C6H5COClFeCl3Cl23-Cl-C6H4COClK2CO3C4H9Br4-(C4H9O)-3-Cl-C6H3COCl\text{C}_6\text{H}_5\text{COCl} \xrightarrow[\text{FeCl}_3]{\text{Cl}_2} \text{3-Cl-C}_6\text{H}_4\text{COCl} \xrightarrow[\text{K}_2\text{CO}_3]{\text{C}_4\text{H}_9\text{Br}} \text{4-(C}_4\text{H}_9\text{O)-3-Cl-C}_6\text{H}_3\text{COCl}

Direct Chlorination of 4-n-Butoxybenzoyl Chloride

An alternative approach involves chlorinating 4-n-butoxybenzoyl chloride at the 3-position using sulfuryl chloride (SO₂Cl₂) under controlled conditions:

4-(C4H9O)-C6H4COClSO2Cl23-Cl-4-(C4H9O)-C6H3COCl\text{4-(C}_4\text{H}_9\text{O)-C}_6\text{H}_4\text{COCl} \xrightarrow{\text{SO}_2\text{Cl}_2} \text{3-Cl-4-(C}_4\text{H}_9\text{O)-C}_6\text{H}_3\text{COCl}

This method achieves regioselectivity due to the directing effects of the butoxy group .

Catalytic Innovations

The patent US3996274A highlights the use of FeCl₃-I₂ cocatalysts for enhancing meta-selectivity in benzoyl chloride chlorination . Applied to 4-n-butoxybenzoyl chloride, this system could improve yields of the desired 3-chloro isomer by stabilizing transition states through halogen bonding.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

4-n-Butoxy-3-chlorobenzoyl chloride is a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents. For example:

  • Reaction with sulfonamides yields prodrugs with enhanced bioavailability.

  • Coupling with thiazide diuretics forms intermediates for blood pressure medications .

Polymer Chemistry

The compound’s dual functional groups enable its use in synthesizing high-performance polymers:

  • Polyarylates: Condensation with bisphenols produces thermally stable resins for aerospace components.

  • Polyamides: Reaction with diamines forms fibers with exceptional tensile strength .

Agrochemicals

Derivatives of this compound act as herbicidal agents, targeting acetolactate synthase (ALS) enzymes in weeds.

Hazard CategoryDescription
CorrosivityCauses severe skin burns and eye damage.
ReactivityReacts exothermically with water, releasing HCl gas.
Environmental ImpactToxic to aquatic life; requires containment.

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